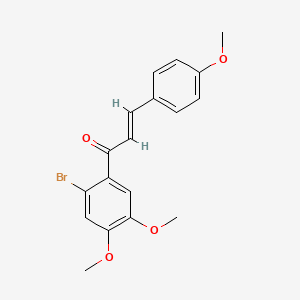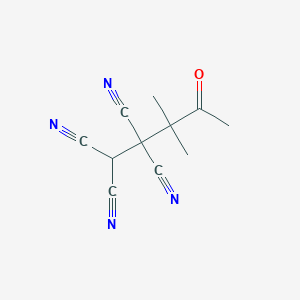![molecular formula C21H26N2O3 B11044804 3-[(3aR,7aS)-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl]-1-(4-propoxyphenyl)pyrrolidine-2,5-dione](/img/structure/B11044804.png)
3-[(3aR,7aS)-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl]-1-(4-propoxyphenyl)pyrrolidine-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(3AR,7AS)-1,3,3A,4,7,7A-Hexahydro-2H-isoindol-2-yl]-1-(4-propoxyphenyl)dihydro-1H-pyrrole-2,5-dione is a complex organic compound with a unique structure that combines elements of isoindole and pyrrole
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3AR,7AS)-1,3,3A,4,7,7A-Hexahydro-2H-isoindol-2-yl]-1-(4-propoxyphenyl)dihydro-1H-pyrrole-2,5-dione typically involves multiple steps. One common route includes the following steps:
Formation of the Isoindole Ring: This step involves the cyclization of a suitable precursor to form the isoindole ring system.
Attachment of the Propoxyphenyl Group: The propoxyphenyl group is introduced through a nucleophilic substitution reaction.
Formation of the Pyrrole Ring: The final step involves the formation of the pyrrole ring through a cyclization reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of catalysts, optimization of reaction conditions (temperature, pressure, solvent), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-[(3AR,7AS)-1,3,3A,4,7,7A-Hexahydro-2H-isoindol-2-yl]-1-(4-propoxyphenyl)dihydro-1H-pyrrole-2,5-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it to more reduced forms.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, or acyl chlorides can be used under appropriate conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
3-[(3AR,7AS)-1,3,3A,4,7,7A-Hexahydro-2H-isoindol-2-yl]-1-(4-propoxyphenyl)dihydro-1H-pyrrole-2,5-dione has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Materials Science: It is explored for use in the development of new materials with unique electronic or optical properties.
Biology: Research includes its potential role in biological systems and its interactions with various biomolecules.
Industry: It may be used in the synthesis of other complex organic molecules or as a precursor in various industrial processes.
Mechanism of Action
The mechanism of action of 3-[(3AR,7AS)-1,3,3A,4,7,7A-Hexahydro-2H-isoindol-2-yl]-1-(4-propoxyphenyl)dihydro-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological context.
Comparison with Similar Compounds
Similar Compounds
- 3-[(3AR,7AS)-1,3,3A,4,7,7A-Hexahydro-2H-isoindol-2-yl]-1-phenylpyrrole-2,5-dione
- 3-[(3AR,7AS)-1,3,3A,4,7,7A-Hexahydro-2H-isoindol-2-yl]-1-(4-methoxyphenyl)pyrrole-2,5-dione
Uniqueness
The uniqueness of 3-[(3AR,7AS)-1,3,3A,4,7,7A-Hexahydro-2H-isoindol-2-yl]-1-(4-propoxyphenyl)dihydro-1H-pyrrole-2,5-dione lies in its specific structural features, such as the propoxyphenyl group, which can influence its chemical reactivity and biological activity. This makes it distinct from other similar compounds and potentially useful for specific applications.
Properties
Molecular Formula |
C21H26N2O3 |
|---|---|
Molecular Weight |
354.4 g/mol |
IUPAC Name |
3-[(3aS,7aR)-1,3,3a,4,7,7a-hexahydroisoindol-2-yl]-1-(4-propoxyphenyl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C21H26N2O3/c1-2-11-26-18-9-7-17(8-10-18)23-20(24)12-19(21(23)25)22-13-15-5-3-4-6-16(15)14-22/h3-4,7-10,15-16,19H,2,5-6,11-14H2,1H3/t15-,16+,19? |
InChI Key |
JTNADPGVQNUSEX-MCPYQZEQSA-N |
Isomeric SMILES |
CCCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)N3C[C@H]4CC=CC[C@H]4C3 |
Canonical SMILES |
CCCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)N3CC4CC=CCC4C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{2-[(2-chlorobenzyl)sulfanyl]-5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}-N-(2,3-dichlorophenyl)acetamide](/img/structure/B11044722.png)
![6-[2-(4-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl]-3-(propan-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11044723.png)

![3-(4-ethoxyphenyl)-8-(3-methoxyphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile](/img/structure/B11044727.png)
![methyl {6-hydroxy-2-[N'-(naphthalen-1-yl)carbamimidamido]pyrimidin-4-yl}acetate](/img/structure/B11044736.png)
![ethyl 4-{2-[(2-chlorobenzyl)oxy]phenyl}-2,5-dioxo-3,4,5,6-tetrahydro-2H-pyrano[3,2-c]pyridine-8-carboxylate](/img/structure/B11044737.png)
![methyl 3-(3,4-dihydroxyphenyl)-6-methyl-4-oxo-2,3-dihydro-4H-furo[3,2-c]pyran-2-carboxylate](/img/structure/B11044739.png)
![ethyl (2E)-3-amino-3-({(E)-amino[(6-ethyl-4-methylquinazolin-2-yl)amino]methylidene}amino)-2-(phenylcarbonyl)prop-2-enoate](/img/structure/B11044742.png)

![3-[3-(3-Fluorophenyl)-[1,2,4]Triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-5-methyl-1H-pyrazole](/img/structure/B11044776.png)
![2-Chloro-1,5,6,7,8,9,10,10a-octahydrocycloocta[b]pyridine-3,4-dicarbonitrile](/img/structure/B11044788.png)
![4-[(4-ethoxyphenyl)carbonyl]-3-hydroxy-5-(2-nitrophenyl)-1-[3-(propan-2-yloxy)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11044792.png)
![7-(3,4-dimethoxyphenyl)-1-phenyl-7,7a-dihydro-1H-imidazo[4,5-b]pyridine-2,5(4H,6H)-dione](/img/structure/B11044797.png)
![4-(6,7-dimethoxy-1,3-benzodioxol-5-yl)-1-(furan-2-ylmethyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B11044798.png)
